molecular formula C22H24N2O6 B5196783 Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B5196783
M. Wt: 412.4 g/mol
InChI Key: YNHSAGSGYLYVJR-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinyl group, which is further substituted with a dimethoxyphenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common route includes the initial formation of the pyrrolidinyl core, followed by the introduction of the dimethoxyphenylethylamine group. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The dimethoxyphenylethylamine moiety can interact with receptors or enzymes, modulating their activity. The benzoate ester and pyrrolidinyl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-28-18-9-4-14(12-19(18)29-2)10-11-23-17-13-20(25)24(21(17)26)16-7-5-15(6-8-16)22(27)30-3/h4-9,12,17,23H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSAGSGYLYVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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